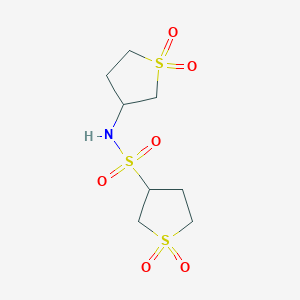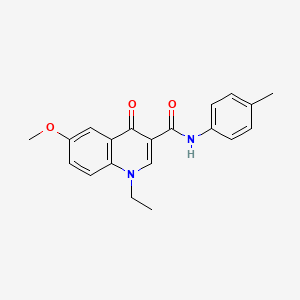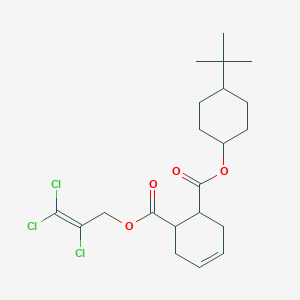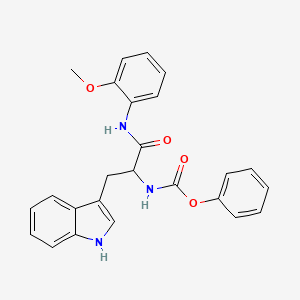![molecular formula C13H17ClO3S B5002729 1-(allyloxy)-3-[(4-chlorobenzyl)sulfinyl]-2-propanol](/img/structure/B5002729.png)
1-(allyloxy)-3-[(4-chlorobenzyl)sulfinyl]-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(allyloxy)-3-[(4-chlorobenzyl)sulfinyl]-2-propanol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as ABT-639 and is a potent and selective T-type calcium channel blocker. In
Mechanism of Action
ABT-639 works by blocking the T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. By blocking these channels, ABT-639 can reduce neuronal excitability and reduce the release of neurotransmitters, leading to a reduction in pain and seizures.
Biochemical and Physiological Effects:
ABT-639 has been shown to have a significant effect on the central nervous system. It has been found to reduce the number of spontaneous seizures in animal models of epilepsy and to reduce pain in animal models of neuropathic pain. ABT-639 has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of ABT-639 is its selectivity for T-type calcium channels, which makes it a potent and specific blocker. This selectivity reduces the risk of off-target effects and makes it a promising candidate for therapeutic use. However, ABT-639 has some limitations for lab experiments, including its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research of ABT-639. One potential application is in the treatment of neuropathic pain, where ABT-639 has shown promising results in animal models. Another potential application is in the treatment of epilepsy, where ABT-639 has been shown to reduce the number of spontaneous seizures in animal models. Additionally, further research is needed to explore the anti-inflammatory properties of ABT-639 and its potential use in the treatment of inflammatory diseases.
Conclusion:
In conclusion, ABT-639 is a promising compound with potential therapeutic applications in the treatment of various diseases such as epilepsy, neuropathic pain, and hypertension. Its selectivity for T-type calcium channels makes it a potent and specific blocker, which reduces the risk of off-target effects. Further research is needed to explore the full potential of ABT-639 and its applications in the field of medicine.
Synthesis Methods
The synthesis of ABT-639 involves several steps, including the coupling of 4-chlorobenzyl sulfinyl chloride with allyl alcohol to form 1-(allyloxy)-3-[(4-chlorobenzyl)sulfinyl]-2-propanol. This reaction is catalyzed by a base such as potassium carbonate. The resulting product is then purified using chromatography techniques to obtain a pure form of ABT-639.
Scientific Research Applications
ABT-639 has been extensively studied for its potential therapeutic applications. It has been found to be a potent and selective T-type calcium channel blocker, which makes it a promising candidate for the treatment of various diseases such as epilepsy, neuropathic pain, and hypertension. ABT-639 has also been shown to have anti-inflammatory properties and could be used in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
1-[(4-chlorophenyl)methylsulfinyl]-3-prop-2-enoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO3S/c1-2-7-17-8-13(15)10-18(16)9-11-3-5-12(14)6-4-11/h2-6,13,15H,1,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOQIFSRZPDRLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(CS(=O)CC1=CC=C(C=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-chloro-4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5002647.png)


![ethyl 2-cyclohexyl-3-[(4-methylphenyl)amino]-3-oxopropanoate](/img/structure/B5002665.png)
![N~2~-(3-chlorophenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5002671.png)
![methyl 4-(5-{[(2,1,3-benzothiadiazol-5-ylmethyl)(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5002675.png)
![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5002681.png)
![N-{4-[3-(3-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide](/img/structure/B5002688.png)
![3-{1-[(2-chloro-4-fluorophenyl)acetyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B5002695.png)
![1-[5-(4-methoxyphenoxy)pentyl]-1H-imidazole](/img/structure/B5002711.png)
![1-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]-L-prolinamide](/img/structure/B5002713.png)


